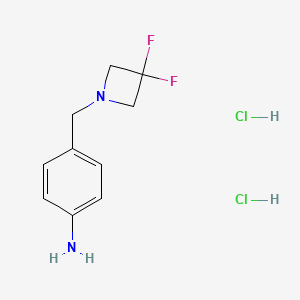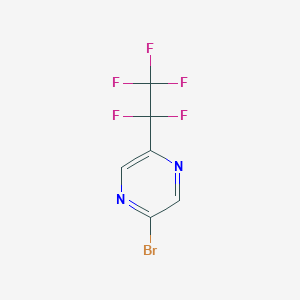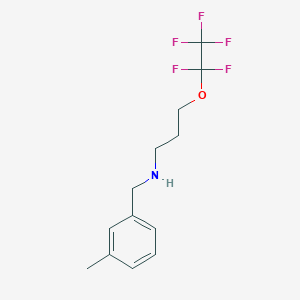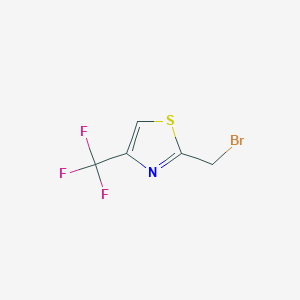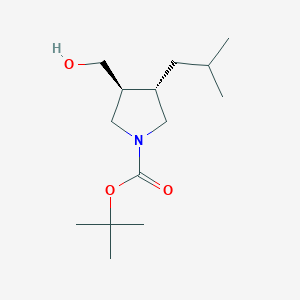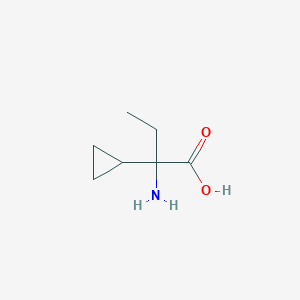
(3R)-3-hydroxybutyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxybutyl methanesulfonate is an organic compound that features a hydroxy group and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxybutyl methanesulfonate typically involves the esterification of (3R)-3-hydroxybutanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-hydroxybutyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of (3R)-3-oxobutyl methanesulfonate.
Reduction: Formation of (3R)-3-hydroxybutanol.
Substitution: Formation of (3R)-3-aminobutyl methanesulfonate or (3R)-3-thiobutyl methanesulfonate.
Wissenschaftliche Forschungsanwendungen
(3R)-3-hydroxybutyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a prodrug or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methanesulfonate ester can undergo hydrolysis to release methanesulfonic acid. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxybutyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
(3R)-3-hydroxybutyl benzoate: Contains a benzoate ester group.
(3R)-3-hydroxybutyl phosphate: Features a phosphate ester group.
Uniqueness
(3R)-3-hydroxybutyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts distinct chemical reactivity and potential applications compared to other esters. Its ability to undergo specific chemical reactions and its role in various scientific research areas highlight its importance.
Eigenschaften
Molekularformel |
C5H12O4S |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
[(3R)-3-hydroxybutyl] methanesulfonate |
InChI |
InChI=1S/C5H12O4S/c1-5(6)3-4-9-10(2,7)8/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
ONFGVVVKNPIOPL-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CCOS(=O)(=O)C)O |
Kanonische SMILES |
CC(CCOS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


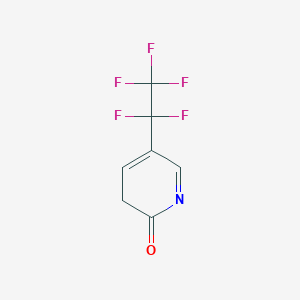
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
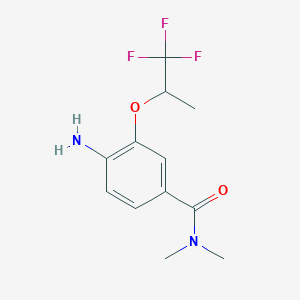
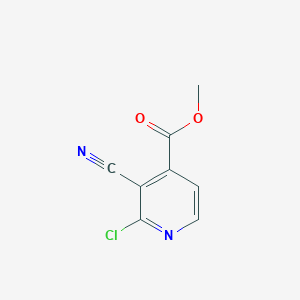
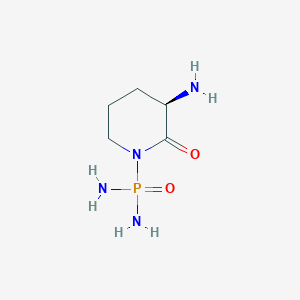
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

